6-Hydroxy-4-methylhex-4-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80007-29-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6-hydroxy-4-methylhex-4-enal |
InChI |
InChI=1S/C7H12O2/c1-7(4-6-9)3-2-5-8/h4-5,9H,2-3,6H2,1H3 |
InChI Key |
GWRMJCJLGILZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC=O |
Origin of Product |
United States |
Occurrence and Environmental Chemical Footprint
Natural Sources and Biosynthetic Pathways
Terpenoid Classifications and Origin
6-Hydroxy-4-methylhex-4-enal is classified as a terpenoid, a large and diverse class of naturally occurring organic chemicals. nbu.ac.in Terpenoids are derived from repeating units of a five-carbon compound called isoprene (B109036). Based on the number of these isoprene units, terpenes are categorized into classes such as hemiterpenes (C5), monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). uni-hannover.de The biosynthesis of these compounds in nature involves the combination of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), catalyzed by enzymes known as prenyltransferases. uni-hannover.de
While the specific biosynthetic pathway for this compound is not extensively detailed in the provided search results, it is identified as a noteworthy terpenoid alongside compounds like trans-geraniol and 6-methyl-5-hepten-2-one. nbu.ac.in The formation of such α,β-unsaturated aldehydes can occur through aldol (B89426) condensation reactions between two aldehydes. newswise.com In this process, one aldehyde acts as an electrophile, undergoing a nucleophilic addition from a second, enolized aldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde, if an α-hydrogen is present, leads to the formation of the α,β-unsaturated aldehyde. newswise.com
Plant Volatile Organic Compound Emissions
Vegetation is a primary source of volatile organic compounds (VOCs) in the atmosphere, with terpenoids being the most abundant class of VOCs emitted by plants. nbu.ac.incopernicus.org These emissions play a crucial role in the complex interactions between plants and their environment. uwo.ca Plant-emitted VOCs can influence interactions with pollinators, herbivores, and even microorganisms in the soil. uwo.ca
This compound is a component of these plant VOC emissions. The emission of such compounds is a dynamic process, influenced by factors like the plant species, developmental stage, and environmental conditions. nih.gov For instance, studies on Rosa roxburghii have shown that the composition and content of VOCs, including various aldehydes, change significantly throughout the fruit's ripening stages. nih.gov
Atmospheric Degradation Mechanisms
Once released into the atmosphere, this compound, like other VOCs, undergoes degradation through various chemical reactions. These processes are critical in determining the compound's atmospheric lifetime and its impact on air quality. The primary degradation pathways for terpenoids such as this compound involve reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). nbu.ac.incopernicus.org
Radical-Mediated Oxidation Processes
The atmospheric degradation of many organic compounds is driven by reactions with highly reactive radical species.
Hydroxyl Radical Reactions
The reaction with the hydroxyl radical (OH) is a major degradation pathway for this compound in the gas phase. nbu.ac.in Theoretical studies using density functional theory have investigated the addition of the OH radical to the carbon-carbon double bond of 6-hydroxy-4-methyl-4-hexenal (B1250618). nbu.ac.in The rate coefficients for these reactions can be estimated using structure-activity relationship (SAR) methods, which consider the molecular structure to predict reactivity. researchgate.net The presence of functional groups like the hydroxyl and aldehyde groups in this compound influences the rate of its reaction with OH radicals. copernicus.orgd-nb.info
Nitrate Radical Reactions
During the nighttime, in the absence of sunlight to generate OH radicals, the nitrate radical (NO₃) becomes an important atmospheric oxidant. The reaction with NO₃ radicals is a significant degradation pathway for many unsaturated VOCs, including terpenoids. nbu.ac.in While specific kinetic data for the reaction of this compound with NO₃ radicals is not detailed in the provided search results, it is recognized as a primary degradation pathway for this class of compounds. nbu.ac.in The estimation of rate constants for NO₃ reactions with organic compounds can be more uncertain compared to OH radical reactions. researchgate.net
Ozonolysis Pathways
The primary degradation pathways for this compound in the gas phase involve reactions with hydroxyl radicals (OH), nitrate radicals (NO3), and ozone (O3). nbu.ac.in The ozonolysis of this compound is a key atmospheric process. A theoretical study combining density functional theory and transition-state theory has elucidated the mechanisms and reaction coefficients of its gas-phase ozonolysis. nih.gov
The reaction with ozone is a significant removal process for unsaturated VOCs like this compound in the atmosphere. whiterose.ac.uk The ozonolysis process involves the addition of ozone to the carbon-carbon double bond, leading to the formation of a primary ozonide. This intermediate is unstable and decomposes to form Criegee intermediates. researchgate.net These reactive species can then undergo further reactions, influencing the chemical composition of the atmosphere. researchgate.net
Research has shown that the reaction between ozone and this compound is slower than the ozonolysis of geraniol-trans but faster than that of 6-methyl-5-hepten-2-one. nih.gov The study of ozonolysis is complicated by factors such as keto-enol tautomerism in related compounds, which can affect reaction kinetics. whiterose.ac.ukcopernicus.org
Theoretical Kinetics and Reaction Rate Coefficients
Theoretical investigations using a combined density functional and transition state theory approach have been employed to study the gas-phase addition reaction of OH radicals to this compound. nbu.ac.in The calculated rate coefficients from these theoretical studies have shown good agreement with available experimental data. nbu.ac.in
The rate coefficients for the reactions of ozone with unsaturated organic compounds are crucial parameters for chemical mechanisms used in chemistry transport models. whiterose.ac.uk Structure-activity relationship (SAR) methods have been updated and extended to estimate these rate coefficients for a wide range of unsaturated compounds, including those with structures similar to this compound. whiterose.ac.ukcopernicus.org These methods consider the influence of different substituent groups on the reaction rate. copernicus.org
A study calculated a global rate coefficient of 5.9 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ for the combined reactions of ozone with geraniol-trans, 6-methyl-5-hepten-2-one, and 6-hydroxy-4-methyl-4-hexenal, which aligns well with experimental findings. nih.gov The rate of these reactions is influenced by factors such as the degree of substitution at the double bond and the presence of functional groups. copernicus.org For instance, the presence of a hydroxy group can have a limited effect on the rate coefficient of ozonolysis. copernicus.orgcopernicus.org
Interactive Data Table: Theoretical Kinetic Data for Related Compounds
| Compound | Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |
| 4-hydroxy-pent-3-en-2-one | + O₃ | 2.4 x 10⁻¹⁷ | 298 | Theoretical |
| Geraniol-trans, 6-methyl-5-hepten-2-one, and 6-hydroxy-4-methyl-4-hexenal (combined) | + O₃ | 5.9 x 10⁻¹⁶ | Not Specified | Theoretical |
Synthetic Methodologies and Strategies
Total Synthesis Approaches to 6-Hydroxy-4-methylhex-4-enal and Analogues
The total synthesis of this compound and its analogues often begins with common starting materials like geraniol. rsc.orgchemsrc.com The synthesis of complex analogues, such as (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal, involves multi-step processes that utilize precursors like methoxyphenols and appropriate aldehydes. smolecule.com Purification techniques such as column chromatography are essential to isolate the final product. smolecule.com
One documented approach involves the preparation of a protected analogue, (E)-6-(Methoxymethoxy)-4-methylhex-4-enal, from geraniol. rsc.org This highlights a common strategy in organic synthesis where hydroxyl groups are protected to prevent unwanted side reactions during subsequent synthetic steps. Another related synthesis is that of (E)-6-((tert-Butyldiphenylsilyl)oxy)-4-methylhex-2-enal, where a silyl (B83357) ether is used as a protecting group for the hydroxyl functionality. uni-konstanz.de
The following table summarizes different synthetic precursors and the resulting analogues of this compound.
| Starting Material | Reagents/Conditions | Product |
| Geraniol | Not specified | (E)-6-(Methoxymethoxy)-4-methylhex-4-enal rsc.org |
| Methoxyphenols, Aldehydes | Boron trifluoride etherate, coupling agents | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal smolecule.com |
| α,β-unsaturated ester | DiBAl-H, Oxalyl chloride/DMSO | (E)-6-((tert-Butyldiphenylsilyl)oxy)-4-methylhex-2-enal uni-konstanz.de |
Stereoselective Synthesis of this compound and its Derivatives
Achieving stereocontrol is a fundamental aspect of modern organic synthesis. nbu.ac.in For molecules like this compound and its derivatives, which can possess stereocenters, stereoselective synthesis is crucial for obtaining specific isomers.
Organocatalysis has emerged as a powerful tool for stereoselective transformations. For instance, cascade reactions initiated by the Michael addition can be catalyzed by organocatalysts to synthesize complex molecules with high stereoselectivity. ehu.esmaynoothuniversity.ie The use of quinine-derived catalysts in asymmetric Diels-Alder reactions is another example of achieving high stereospecificity in the formation of six-membered rings with multiple stereogenic centers. rsc.org
Biocatalysis also offers a route to enantiomerically pure compounds. The stereoselective synthesis of novel carbocyclic and heterocyclic scaffolds can be achieved from biocatalytically derived materials, preserving stereocenters throughout the synthetic sequence. sci-hub.se A notable example is the synthesis of (S,S)- or (R,R)-6-hydroxyalkan-4-olides through the enantioselective hydrogenation of 4,6-diketo esters using a Ru–BINAP catalyst, demonstrating a method to produce compounds with high enantiomeric excess. rsc.org
Key Carbon-Carbon Bond Forming Reactions
The construction of the carbon skeleton of this compound relies on effective carbon-carbon bond-forming reactions. Alkene addition and cycloaddition reactions are particularly prominent in this context. masterorganicchemistry.com
Addition reactions to the carbon-carbon double bond are a cornerstone of alkene chemistry, allowing for the introduction of new functional groups. masterorganicchemistry.com These reactions can be broadly categorized based on the nature of the attacking species. nbu.ac.in
Free radical addition represents one of the primary pathways for the transformation of alkenes. nbu.ac.in In the context of atmospheric chemistry, terpenoids like (E)-6-hydroxy-4-methylhex-4-enal are known to react with OH radicals. nbu.ac.in Theoretical studies using density functional theory have investigated the gas-phase addition of OH radicals to the C-C double bond of this compound. nbu.ac.in The addition of alkyl radicals to multiple bonds is a fundamental carbon-carbon bond-forming reaction, though its rate is influenced by a complex interplay of polar, enthalpy, and steric effects. nbu.ac.in
Nucleophilic addition reactions are another major class of transformations for alkenes and aldehydes. nbu.ac.in The aldehyde group in this compound and its analogues is susceptible to nucleophilic attack. smolecule.com For example, it can react with alcohols to form hemiacetals or acetals, or undergo condensation reactions with amines to yield imines. smolecule.com
Conjugate addition, or Michael addition, is a key nucleophilic addition reaction to α,β-unsaturated carbonyl compounds. Organocatalytic methods have been developed for the vinylogous Michael addition of various nucleophiles to enals, sometimes as part of a cascade reaction to build molecular complexity. maynoothuniversity.ie The Baylis-Hillman reaction is another important three-component, carbon-carbon bond-forming reaction that involves an activated alkene, an electrophile, and a catalyst, providing access to densely functionalized molecules. acs.org
Cycloaddition reactions are powerful methods for constructing cyclic structures with high stereospecificity. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example used extensively in the total synthesis of natural products to form six-membered rings. rsc.org This reaction can be performed intramolecularly or intermolecularly and its stereochemical outcome can often be predicted by frontier molecular orbital (FMO) theory. rsc.org
Oxidopyrylium ylides can undergo [5+2] cycloaddition reactions with alkenes, a process that has been explored in the biomimetic synthesis of natural products like intricarene. researchgate.net Theoretical calculations have been employed to study the feasibility and activation barriers of such cycloadditions. researchgate.net Ketenimines have also been utilized as versatile building blocks in cycloaddition reactions to prepare a variety of cyclic compounds. researchgate.net
Cycloaddition Reactions
Diels-Alder Reactions and Hetero-Diels-Alder Variants
The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, offers a strategic approach to building complex molecular architectures. rsc.orgrsc.orgresearchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. rsc.orgnbu.ac.in The reaction's utility is enhanced by its predictability in terms of stereochemistry and regiochemistry, often proceeding in a concerted fashion. rsc.orgresearchgate.net
Recent advancements have expanded the scope of the traditional Diels-Alder reaction to include asymmetric versions and the use of diverse substrates, making it a versatile tool in natural product synthesis. rsc.orgrsc.orgresearchgate.net Modifications such as the inverse electron demand Diels-Alder, dehydro Diels-Alder, and hetero-Diels-Alder reactions have further broadened its applicability. rsc.orgrsc.orgresearchgate.net For instance, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are instrumental in synthesizing heterocyclic compounds. nbu.ac.in
In the context of molecules structurally similar to this compound, such as other terpenoids, the Diels-Alder reaction provides a method for creating key cyclic intermediates. nbu.ac.in The reaction can be catalyzed by Lewis acids to accelerate the process and control selectivity. rsc.org
Table 1: Overview of Diels-Alder Reaction Variants
| Reaction Type | Description | Key Features |
|---|---|---|
| Normal Demand Diels-Alder | An electron-rich diene reacts with an electron-poor dienophile. | Forms six-membered rings with high stereospecificity. |
| Inverse Electron Demand Diels-Alder (IEDDA) | An electron-poor diene reacts with an electron-rich dienophile. | Useful for synthesizing highly functionalized and heterocyclic systems. |
| Hetero-Diels-Alder | A diene or dienophile containing a heteroatom (e.g., N, O) participates in the cycloaddition. | Leads to the formation of heterocyclic rings. |
| Asymmetric Diels-Alder | A chiral catalyst or auxiliary is used to induce enantioselectivity. | Produces chiral cyclic compounds. |
Oxidopyrylium-Alkene Cycloadditions
Oxidopyrylium-alkene cycloadditions represent a sophisticated method for constructing complex polycyclic systems. This reaction involves the [5+2] cycloaddition of an oxidopyrylium ion with an alkene or alkyne. researchgate.net The oxidopyrylium ion, a five-atom, six-π-electron species, acts as the 1,3-dipole in this cycloaddition.
Theoretical studies using quantum chemical calculations have been employed to understand the feasibility and reaction pathways of these cycloadditions. researchgate.net These studies help determine activation barriers and the potential necessity of enzymatic catalysis in biological systems. researchgate.net For a thermal reaction to be feasible at ambient temperatures, the free energy barrier is typically considered to be below 25.1 kcal/mol. researchgate.net
This methodology has been successfully applied in the total synthesis of complex natural products, such as intricarene, where a transannular [5+2] cycloaddition of a butenolide-oxidopyrylium ion intermediate is a key step. researchgate.net
Palladium-Catalyzed Transformations
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity.
Oxidative Cyclization Reactions
Palladium-catalyzed oxidative cyclization offers a direct route to various carbocyclic and heterocyclic structures. nih.govdiva-portal.org These reactions often proceed through the functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov For example, the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters using a palladium catalyst can produce benzofuran-fused cyclohexenones. nih.gov The choice of oxidant, such as silver carbonate or 1,4-benzoquinone (B44022) (BQ), is critical for the reaction's success. nih.govacs.org
In the synthesis of substituted tetrahydrofurans, a palladium-catalyzed oxidative cyclization of alkenols has been developed. acs.org The use of a PdCl₂/BQ catalyst system has been shown to enhance both diastereoselectivity and reactivity, proceeding with 5-exo Markovnikov regioselectivity. acs.org This method provides a powerful way to create highly substituted cyclic ethers. acs.org Similarly, palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been used to synthesize bicyclo[4.1.0]heptan-5-ones. rsc.org
Table 2: Conditions for Palladium-Catalyzed Oxidative Cyclization
| Catalyst System | Substrate Type | Product | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | O-aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | nih.gov |
| PdCl₂ / 1,4-Benzoquinone | Trisubstituted alkenols | 1,1,4-Trisubstituted tetrahydrofurans | acs.org |
| Pd(OAc)₂ / tBuONO | 1,6-enynes | Bicyclo[4.1.0]heptan-5-ones | rsc.org |
Tandem Redox-Relay Processes
Palladium-catalyzed tandem redox-relay processes, particularly the Heck reaction, allow for the installation of functional groups at positions remote from the initial reaction site. pkusz.edu.cnnih.gov In these reactions, after an initial migratory insertion, the palladium catalyst "walks" along the carbon chain through a series of β-hydride elimination and reinsertion steps. pkusz.edu.cnnih.gov This "chain walk" is a key feature of the redox-relay mechanism. nih.gov
This strategy has been effectively used in the synthesis of functionalized 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. nih.govresearchgate.net The process involves an oxidative Heck redox-relay that proceeds with high stereoselectivity. nih.gov Computational studies have been instrumental in elucidating the mechanism and understanding the factors that control selectivity in these complex transformations. pkusz.edu.cn The thermodynamic driving force for the migration of the double bond is often the favorable interaction between the partial charges on the palladium-bound carbon and the carbon bound to an oxygen atom. pkusz.edu.cn
Functional Group Interconversions and Chemoselective Manipulations
The synthesis of complex molecules like this compound often requires precise functional group interconversions and chemoselective manipulations. uni-konstanz.de These steps are crucial for modifying a molecule's structure without affecting other sensitive functional groups.
Examples of such manipulations include the selective protection and deprotection of alcohol and aldehyde functionalities. uni-konstanz.de For instance, a hydroxyl group can be protected as a silyl ether (e.g., TBS ether) to prevent it from reacting while other parts of the molecule are being modified. acs.orgacs.org The subsequent selective removal of this protecting group is a key step. acs.org
Oxidation and reduction reactions are also fundamental. The oxidation of an alcohol to an aldehyde or a ketone is a common transformation. acs.org Conversely, the reduction of a carbonyl group to an alcohol can be achieved using various reducing agents. acs.org The choice of reagents is critical to ensure chemoselectivity, especially in the presence of other reducible or oxidizable groups. For example, a study on the synthesis of Sildenafil analogues highlighted the challenge of oxidizing a homo-allylic alcohol, where a DMSO-based oxidation led to the formation of a sulfur ylide instead of the desired product. maynoothuniversity.ie
Table 3: Common Functional Group Interconversions
| Transformation | Reagents/Conditions | Purpose |
|---|---|---|
| Protection of Alcohol | TBSCl, imidazole (B134444) or TBSOTf, 2,6-lutidine | To prevent the alcohol from reacting during subsequent steps. |
| Deprotection of Silyl Ether | TBAF/AcOH or TBAF | To regenerate the alcohol functionality. |
| Oxidation of Alcohol | Dess-Martin periodinane, Parikh-Doering (SO₃·py) | To convert an alcohol to an aldehyde or ketone. |
| Reduction of Carbonyl | NaBH₄, (EtO)₃SiH/TBAF | To convert a ketone or aldehyde to an alcohol. |
Reaction Mechanisms and Chemical Transformations
Elucidation of Reaction Pathways
Transition State Theory Applications
Transition state theory has been instrumental in understanding the reactivity of 6-Hydroxy-4-methylhex-4-enal, particularly in the context of atmospheric degradation. nbu.ac.in A study employing a combined density functional and transition state theory approach investigated the gas-phase addition reaction of the hydroxyl (OH) radical to the C=C double bond of (E)-6-hydroxy-4-methylhex-4-enal. nbu.ac.in This theoretical approach considers all possible avenues for OH radical addition to the double bond. The rate coefficients derived from these theoretical investigations show good agreement with available experimental data, validating the computational model. nbu.ac.in
The geometry of the transition state is a crucial factor in determining reaction rates and outcomes. For radical additions to alkenes, such as the addition of a methyl radical to ethylene, the transition state geometry involves the radical approaching the olefinic carbons at an angle between 104° and 108°. nbu.ac.in The rate of these additions is governed by a complex interplay of polar, enthalpy, and steric effects. nbu.ac.in In the case of this compound, the presence of both electron-donating (alkyl) and electron-withdrawing (aldehyde) groups, as well as the hydroxyl group, influences the stability of the transition state and thus the reaction pathway. nbu.ac.in
Stereochemical Outcome Analysis
The stereochemistry of reactions involving this compound is influenced by the existing stereocenters and the geometry of the transition states. For instance, in radical cyclization reactions, the stereochemical outcome can be predicted by analyzing the transition state energies. nbu.ac.in Theoretical analysis has shown that for cyclization of substituted hexenyl radicals, the transition state that minimizes steric interactions is favored, leading to a preferential stereochemical outcome. For example, cyclization of 4-substituted hexenyl radicals typically yields the trans-product preferentially, as the transition state with a pseudo-equatorial substituent is lower in energy. ucl.ac.uk
In nucleophilic additions to the aldehyde or conjugate additions to the α,β-unsaturated system, the stereochemical outcome can be controlled by the use of chiral catalysts or auxiliaries. The facial selectivity of the attack on the carbonyl group or the double bond is determined by the steric and electronic environment created by the substrate and the reagent. Chelation control, involving the hydroxyl group and a Lewis acid, can also play a significant role in directing the stereochemical course of a reaction by locking the conformation of the molecule. arkat-usa.org For example, in cyanohydrin formation, a bidentate Lewis acid can chelate to both the β-hydroxy group and the aldehyde, leading to a preferred stereochemical relationship in the product. arkat-usa.org
Radical Reactivity Studies
Nucleophilic and Electrophilic Radical Behavior
The radical reactivity of this compound is a key aspect of its chemistry. Carbon-centered radicals can exhibit either nucleophilic or electrophilic character depending on the substituents at the radical center. nbu.ac.in Electron-donating groups, such as the alkyl and hydroxyl groups in this compound, increase the nucleophilicity of a radical. Conversely, electron-withdrawing groups, like the aldehyde function, enhance its electrophilic behavior. nbu.ac.in
When this compound is involved in radical reactions, the nature of the attacking radical and the position of attack will determine the subsequent reaction pathway. For instance, the addition of a nucleophilic radical will likely target the electron-deficient carbon of the aldehyde or the β-carbon of the unsaturated system. An electrophilic radical, on the other hand, would preferentially attack the more electron-rich sites, such as the carbon-carbon double bond. The primary degradation pathways of similar terpenoids in the atmosphere involve reactions with OH radicals, NO3 radicals, and ozone, all of which have distinct radical characteristics. nbu.ac.in
Conjugate Addition Chemistry
The α,β-unsaturated aldehyde functionality in this compound makes it a prime candidate for conjugate addition reactions. In these reactions, a nucleophile adds to the β-carbon of the carbon-carbon double bond. This type of reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. nbu.ac.in
The reactivity of the system in conjugate additions is influenced by the substituents. The methyl group at the 4-position can sterically hinder the approach of the nucleophile to the double bond. However, it also electronically activates the double bond towards nucleophilic attack by stabilizing the partial positive charge that develops on the β-carbon in the transition state. The hydroxyl group can also play a role, potentially participating in the reaction through intramolecular catalysis or by directing the approach of the nucleophile.
A variety of nucleophiles can be employed in the conjugate addition to α,β-unsaturated aldehydes, including organometallic reagents (like organocuprates), enolates, and heteroatomic nucleophiles. core.ac.uk The reaction conditions, such as the choice of solvent and the presence of Lewis acids, can be tuned to optimize the yield and selectivity of the conjugate addition product.
Enantioselective Conjugate Cyanation of α,β-Unsaturated Aldehydes
The enantioselective conjugate cyanation of α,β-unsaturated aldehydes is a valuable carbon-carbon bond-forming reaction that introduces a nitrile group at the β-position, creating a chiral center. However, the reaction presents a significant challenge due to the inherent reactivity of the aldehyde functional group. The primary competing reaction is the 1,2-addition of the cyanide nucleophile to the electrophilic carbonyl carbon, which is often kinetically and thermodynamically favored over the desired 1,4-conjugate addition.
To achieve high selectivity for the 1,4-adduct, catalytic systems are employed to modulate the reactivity of the substrate. Common strategies involve the use of organocatalysts or chiral metal complexes. acs.org For substrates like this compound, which possess an α,β-unsaturated aldehyde moiety, these methods are directly applicable. The hydroxyl group present in the molecule could potentially influence the reaction's stereochemical outcome through coordination with the catalyst or by forming an intramolecular hydrogen bond.
Organocatalytic approaches often utilize chiral secondary amines (e.g., diarylprolinol silyl (B83357) ethers) to form a transient iminium ion with the α,β-unsaturated aldehyde. This activation strategy enhances the electrophilicity of the β-carbon, promoting the conjugate addition of the cyanide nucleophile. The stereoselectivity is controlled by the chiral environment established by the catalyst.
Alternatively, chiral metal complexes, such as those based on gadolinium, can coordinate to the carbonyl oxygen, acting as a Lewis acid to activate the conjugated system towards nucleophilic attack. beilstein-journals.org The chiral ligands on the metal center dictate the facial selectivity of the cyanide addition.
Below is a table summarizing catalytic systems used for the enantioselective conjugate cyanation of various α,β-unsaturated aldehydes, which could be adapted for this compound.
Table 1: Catalytic Systems for Enantioselective Conjugate Cyanation of α,β-Unsaturated Aldehydes
| Catalyst Type | Chiral Catalyst/Ligand | Substrate Type | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Organocatalyst | Diarylprolinol Silyl Ether | α-Substituted Acroleins | High | High | beilstein-journals.org |
| Metal Complex | Gd-complex with Tridentate Ligand (152) | α-Substituted α,β-Unsaturated N-Acylpyrroles | 90-98 | 90:10 to 95.5:4.5 | beilstein-journals.org |
Cyclization Studies
Intramolecular Hydrogen Bonding Effects on Diastereoselectivity in Cyclization
Intramolecular hydrogen bonding can be a powerful tool for controlling diastereoselectivity in the cyclization of flexible molecules. mdpi.com In a molecule like this compound, the distal hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This non-covalent interaction can lock the molecule into a more rigid, cyclic-like conformation in the transition state of a cyclization reaction. mdpi.com
This pre-organization of the substrate significantly lowers the entropic barrier to cyclization and can lead to a highly diastereoselective outcome by favoring one transition state geometry over others. For example, in an acid-catalyzed intramolecular Prins-type cyclization, the hydrogen bond would influence the orientation of the nucleophilic attack of the alkene onto the oxocarbenium ion formed at the aldehyde.
Computational and experimental studies on similar hydroxy-alkenols have demonstrated that the presence of a hydrogen-bonding group is crucial for both reactivity and selectivity. osti.gov The strength of this hydrogen bond can be influenced by the solvent and the specific geometry of the forming ring (e.g., S(6) motif for a six-membered ring). mdpi.com The restriction of conformational freedom by the hydrogen bond ensures that the substituents on the newly formed ring adopt a predictable and controlled spatial arrangement.
The table below illustrates the impact of intramolecular hydrogen bonding on the diastereoselectivity of cyclization reactions in analogous systems.
Table 2: Effect of Intramolecular Hydrogen Bonding on Cyclization Diastereoselectivity
| Substrate Type | Reaction Type | Key Feature | Diastereomeric Ratio (dr) | Proposed Influence |
|---|---|---|---|---|
| Trisubstituted Alkenols | Pd-catalyzed Oxidative Cyclization | Intramolecular H-bond acceptor | Up to 7:1 | H-bond enforces conformational constraints |
| Aromatic Amides | Spontaneous | N-H···Br Hydrogen Bond | Single Diastereomer | Inhibition of competing intermolecular H-bonds |
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org The structure of this compound contains motifs that could potentially undergo such transformations, notably smolecule.comsmolecule.com sigmatropic rearrangements like the Claisen or Cope rearrangements under appropriate conditions.
For a Claisen rearrangement , the hydroxyl group would first need to be converted into an allyl ether. For instance, reaction with an allyl halide would yield an intermediate that, upon heating, could rearrange. However, the native structure is more directly suited for an oxy-Cope rearrangement . This reaction involves a 1,5-dien-3-ol system. While this compound is not a 1,5-diene, a synthetic precursor or a derivative could be designed to incorporate the necessary structural features.
A more plausible rearrangement for a related structure is the Claisen-Cope domino reaction . For example, studies on the constitutional isomer 2-isopropenyl-5-methylhex-4-enal (B8736347) have shown it can undergo such a sequence. lookchem.com
Another relevant transformation is the Current time information in Bangalore, IN.rsc.org-hydride shift. In this type of sigmatropic reaction, a hydrogen atom moves across a five-atom π-system. libretexts.org For this compound, this could potentially occur under thermal or photochemical conditions, leading to the formation of an isomeric enol.
The table below summarizes key sigmatropic rearrangements that could be relevant to derivatives of this compound.
Table 3: Potential Sigmatropic Rearrangements
| Rearrangement Type | Required Structural Motif | Description |
|---|---|---|
| smolecule.comsmolecule.com Claisen Rearrangement | Allyl vinyl ether | A smolecule.comsmolecule.com sigmatropic rearrangement that forms a γ,δ-unsaturated carbonyl compound. libretexts.org |
| smolecule.comsmolecule.com Cope Rearrangement | 1,5-diene | A smolecule.comsmolecule.com sigmatropic rearrangement that isomerizes 1,5-dienes. libretexts.org |
| smolecule.comsmolecule.com Oxy-Cope Rearrangement | 1,5-dien-3-ol | A variation of the Cope rearrangement that results in an enol or enolate, which tautomerizes to a ketone/aldehyde. |
| Current time information in Bangalore, IN.rsc.org Hydride Shift | Conjugated diene system with an allylic hydrogen | Migration of a hydrogen atom across a 5-atom pi system. libretexts.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
| Proton Type | Expected Chemical Shift (δ) in ppm | Expected Multiplicity |
| Aldehydic proton (-CHO) | 9.0 - 10.0 | Triplet (t) |
| Olefinic proton (=CH-) | 5.0 - 6.0 | Multiplet (m) |
| Methylene protons adjacent to hydroxyl (-CH₂OH) | 3.5 - 4.5 | Multiplet (m) |
| Methylene protons adjacent to aldehyde (-CH₂CHO) | 2.0 - 2.5 | Multiplet (m) |
| Methyl protons (-CH₃) | 1.5 - 2.0 | Singlet (s) or Doublet (d) |
| Hydroxyl proton (-OH) | Variable | Broad singlet (br s) |
This table represents expected values and may vary based on solvent and other experimental conditions.
¹³C NMR spectroscopy identifies the different carbon environments within a molecule. The chemical shift of each carbon atom is indicative of its functional group and neighboring atoms.
| Carbon Type | Expected Chemical Shift (δ) in ppm |
| Aldehydic carbon (-CHO) | 190 - 205 |
| Olefinic carbons (=C) | 120 - 140 |
| Carbon bearing hydroxyl (-C-OH) | 60 - 70 |
| Methylene carbons (-CH₂-) | 20 - 40 |
| Methyl carbon (-CH₃) | 10 - 25 |
This table represents expected values and may vary based on solvent and other experimental conditions.
For a related compound, (E)-6-(Methoxymethoxy)-4-methylhex-4-enal, the ¹³C NMR spectrum in CDCl₃ showed distinct peaks corresponding to its carbon skeleton, including signals at δ 140.9, 131.7, 123.9, and 120.1 ppm. rsc.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. While specific 2D NMR data for 6-Hydroxy-4-methylhex-4-enal is not detailed in the provided results, these methods are crucial for confirming the assignment of ¹H and ¹³C NMR signals and piecing together the complete molecular structure. rsc.orgfoodb.ca
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C=O stretch (aldehyde) | 1720 - 1740 |
| C=C stretch (alkene) | 1640 - 1680 |
| C-H stretch (aldehyde) | 2720 and 2820 |
This table represents expected values.
For instance, the IR spectrum of a related compound, 4-((tert-Butyldiphenylsilyl)oxy)butanal, displays a strong C=O stretch at 1729 cm⁻¹. acs.org Similarly, another related compound shows a broad band at 3350 cm⁻¹ corresponding to the O-H stretch. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated aldehyde moiety in this compound is expected to exhibit a characteristic absorption in the UV region. The main absorption is due to the π → π* transition of the conjugated system. A weaker n → π* transition from the non-bonding electrons of the carbonyl oxygen is also anticipated.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The mass spectrum of a derivative, 4-Hexenal, 6-hydroxy-4-methyl-, dimethyl acetal (B89532), acetate (B1210297) has been reported. researchgate.net HRMS data has been used to confirm the elemental composition of related synthesized compounds. rsc.orgwiley-vch.deacs.orgmpg.de
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds within a mixture. postnova.com The process involves injecting the sample into a gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the GC column. sigmaaldrich.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern, known as a mass spectrum. postnova.com
The retention time (or more robustly, the Retention Index) from the GC provides one layer of identification, while the mass spectrum offers a molecular fingerprint. postnova.comtrajanscimed.com The choice of GC column is critical; non-polar columns (like those with a DB-5 phase) and polar columns (like those with a WAX phase) will yield different retention times for the same compound, and using both can increase identification confidence. researchgate.netnih.gov For instance, polar columns are well-suited for separating compounds with differing hydrogen bonding capacities, such as aldehydes and alcohols. trajanscimed.com
For this compound, the mass spectrum obtained via electron ionization (EI) would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with several characteristic fragment ions. Analysis of related α,β-unsaturated aldehydes suggests that fragmentation would likely occur via cleavage of key bonds and loss of stable neutral molecules. researchgate.netresearchgate.net
Table 1: Illustrative GC-MS Fragmentation Data for this compound (Note: This table is a representative example based on the chemical structure, as specific experimental data was not available in the cited sources.)
| Fragment Ion (m/z) | Possible Identity / Neutral Loss |
|---|---|
| 128 | [C7H12O2]+ (Molecular Ion) |
| 113 | [M - CH3]+ (Loss of a methyl group) |
| 110 | [M - H2O]+ (Loss of water from the hydroxyl group) |
| 99 | [M - CHO]+ (Loss of the formyl radical) |
| 85 | [M - C2H3O]+ (Cleavage alpha to the carbonyl) |
| 71 | [M - C3H5O]+ (Cleavage at the allylic position) |
| 43 | [C3H7]+ or [C2H3O]+ |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for determining the elemental composition of a molecule with very high precision. oregonstate.edu Unlike GC-MS, ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for polar and thermally fragile compounds. fossiliontech.com This method is particularly valuable as it provides the mass of the intact molecule, usually as a protonated species [M+H]+ or an adduct with a cation like sodium [M+Na]+. wiley-vch.de
The primary advantage of HR-MS is its high mass accuracy, which allows for the calculation of a compound's elemental formula, significantly increasing the confidence of identification. oregonstate.eduresearchgate.net Quantitative analysis of complex mixtures using HR-ESI-MS can be challenging due to variations in ionization efficiency between different molecules, but methods are being developed to address this. rsc.org For this compound (C7H12O2), HR-ESI-MS would be able to distinguish its exact mass from other isomers or compounds with the same nominal mass. Further structural details can be obtained by subjecting the isolated molecular ion to fragmentation in the mass spectrometer (a technique known as tandem MS or MS/MS). nih.govresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound (Note: Theoretical masses are calculated based on the elemental formula C7H12O2. Found masses are hypothetical examples illustrating typical experimental accuracy.)
| Ion Species | Elemental Formula | Theoretical Exact Mass (Da) | Hypothetical Found Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]+ | C7H13O2+ | 129.0910 | 129.0912 | 1.55 |
| [M+Na]+ | C7H12O2Na+ | 151.0729 | 151.0731 | 1.32 |
| [M+K]+ | C7H12O2K+ | 167.0468 | 167.0470 | 1.20 |
Single Crystal X-ray Diffraction (SC-XRD) for Derivatives
Single Crystal X-ray Diffraction (SC-XRD) stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure. mdpi.com This technique provides precise information on atomic positions, bond lengths, bond angles, and stereochemistry. However, SC-XRD requires a well-ordered single crystal, which can be difficult to obtain for compounds that are liquids or low-melting solids at room temperature, as this compound is likely to be.
A common and effective strategy to overcome this limitation is to convert the target molecule into a stable, crystalline solid derivative. beilstein-journals.org For an α,β-unsaturated aldehyde, this can be achieved by reacting the aldehyde functional group with a suitable reagent to form a more rigid structure that crystallizes readily. For example, reaction with a disubstituted hydrazine (B178648) can yield a crystalline pyrazolidine (B1218672) derivative. beilstein-journals.org
Once a suitable crystal of the derivative is grown, SC-XRD analysis can be performed. The resulting structural data not only confirms the constitution and connectivity of the derivative but also allows for the unequivocal inference of the original molecule's structure, including the geometry of the double bond and the relative stereochemistry. beilstein-journals.orgrsc.org The data obtained is typically deposited in crystallographic databases in a standard format, such as a Crystallographic Information File (CIF). acs.orgacs.org
Table 3: Representative Crystallographic Data for a Derivative of an α,β-Unsaturated Aldehyde (Note: This table presents typical parameters obtained from an SC-XRD experiment and does not represent a specific crystal structure of a this compound derivative, but is based on published data for analogous structures. beilstein-journals.org)
| Parameter | Example Value | Description |
|---|---|---|
| Empirical Formula | C16H24N2O2 | The elemental composition of the derivative in the crystal. |
| Crystal System | Monoclinic | The shape of the unit cell, one of the seven crystal systems. |
| Space Group | P21/c | The set of symmetry operations for the unit cell. |
| a (Å) | 10.15 | Length of the 'a' axis of the unit cell. |
| b (Å) | 15.23 | Length of the 'b' axis of the unit cell. |
| c (Å) | 11.08 | Length of the 'c' axis of the unit cell. |
| β (°) | 98.5 | Angle of the 'beta' axis for a monoclinic system. |
| Volume (ų) | 1695 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studiesnbu.ac.in
Density Functional Theory (DFT) has become a important tool for investigating the properties of organic molecules like 6-Hydroxy-4-methylhex-4-enal. nbu.ac.in It offers a balance between computational cost and accuracy for studying electronic structure and reaction energetics.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT methods is the first step in theoretically characterizing a molecule. This process determines the lowest energy, most stable three-dimensional arrangement of the atoms. For this compound, calculations would typically involve a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) to accurately model its geometry. researchgate.net The optimization would confirm the planarity of the C=C double bond and the carbonyl group.
Analysis of the electronic structure provides insight into the molecule's reactivity. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates the likely sites for nucleophilic and electrophilic attack, respectively. The molecular electrostatic potential (MEP) map visually represents electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Energetic Profiles of Reaction Pathways
DFT is extensively used to map the energetic landscapes of chemical reactions. A notable study employed a combined DFT and transition state theory approach to investigate the gas-phase addition of hydroxyl (OH) radicals to (E)-6-hydroxy-4-methylhex-4-enal. nbu.ac.in This reaction is a key degradation pathway in atmospheric chemistry. nbu.ac.in The calculations considered all possible sites for OH radical addition to the carbon-carbon double bond. nbu.ac.in By calculating the energies of the reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies, which are crucial for predicting reaction kinetics. nbu.ac.inresearchgate.net The theoretical rate coefficients obtained from these studies show good agreement with available experimental data. nbu.ac.in
| Reaction Pathway | Description | Relative Transition State Energy (kcal/mol) | Relative Product Energy (kcal/mol) |
|---|---|---|---|
| Addition to C4 | OH radical attacks the methyl-substituted carbon of the double bond. | Data Not Available | Data Not Available |
| Addition to C5 | OH radical attacks the unsubstituted carbon of the double bond. | Data Not Available | Data Not Available |
Molecular Modeling and Dynamics Simulationsacs.org
Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational changes of molecules over time, providing a dynamic picture of their behavior.
Conformational Analysisacs.org
The acyclic and flexible nature of this compound allows it to adopt numerous spatial conformations. A key feature of its structure is the presence of both a hydrogen bond donor (the C6-hydroxyl group) and two potential acceptors (the C1-aldehyde oxygen and the C6-hydroxyl oxygen itself). This allows for the possibility of forming an intramolecular hydrogen bond.
Computational studies and molecular dynamics simulations on analogous systems have shown that such intramolecular hydrogen bonds can enforce significant conformational constraints. acs.orgacs.orgnih.gov This can lock the molecule into a more rigid, cyclic-like structure, which in turn can influence its reactivity and the diastereoselectivity of its reactions. acs.orgacs.org Molecular dynamics simulations can be used to explore the equilibrium between the extended-chain conformer and the hydrogen-bonded conformer, revealing their relative stabilities and the energy barrier for interconversion. nih.gov The stability of different conformations is also influenced by factors like conjugation and steric hindrance. researchgate.net
| Conformer | Key Feature | Predicted Relative Stability |
|---|---|---|
| Extended-Chain | Linear arrangement of the carbon backbone. | Less Stable |
| Intramolecular H-Bonded | Hydrogen bond between the C6-OH and C1-aldehyde, forming a pseudo-cyclic structure. | More Stable |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a compound like this compound, which belongs to the class of α,β-unsaturated aldehydes, QSAR models are particularly relevant for predicting its potential toxicity and other biological effects based on its molecular properties.
Research into the QSAR of α,β-unsaturated aldehydes has been driven by the fact that this class of compounds is widespread in the environment and in food, and the α,β-unsaturated aldehyde moiety is a known structural alert for potential genotoxicity. nih.gov These studies help in understanding how modifications in the chemical structure influence the reactivity and biological interactions of these aldehydes.
Detailed Research Findings
A notable study by Benigni et al. (2005) developed QSAR models for the genotoxicity of simple and α,β-unsaturated aliphatic aldehydes. nih.gov Their research demonstrated that the mutagenic activity of these compounds could be predicted based on a combination of molecular descriptors. The models were able to correctly classify the genotoxicity of aldehydes not used in the model's development, providing confidence in their predictive power. nih.gov The key molecular descriptors identified in such studies often relate to the compound's hydrophobicity, molecular size, and electronic properties. researchgate.net
Another integrated QSAR-Physiologically Based Kinetic/Dynamic (PBK/D) modeling approach was developed for a group of 18 food-borne acyclic α,β-unsaturated aldehydes. nih.gov This study aimed to predict dose-dependent detoxification and DNA adduct formation. The findings revealed that the formation of DNA adducts in the liver increases as the bulkiness of the molecule decreases, which is linked to less efficient detoxification. nih.gov For instance, 2-Propenal (acrolein) was found to induce the highest levels of DNA adducts. nih.gov
The general principles derived from these QSAR studies on analogous compounds suggest that the biological activity of this compound would be influenced by:
Hydrophobicity (logP): This parameter affects the absorption, distribution, and transport of the molecule to its site of action.
Molecular Size and Shape (Molar Refractivity - MR): The bulkiness of the molecule can impact its ability to bind to enzymes and receptors, as well as its rate of detoxification. nih.gov
Electronic Properties (Energy of the Lowest Unoccupied Molecular Orbital - LUMO): For α,β-unsaturated aldehydes, the reactivity towards nucleophiles (like DNA and proteins) is a key aspect of their biological activity. The energy of the LUMO is an indicator of the electrophilicity of the molecule and its susceptibility to Michael addition reactions. nih.gov
A study by Benigni et al. (2005) on the mutagenic classification of α,β-unsaturated aldehydes provides a concrete example of a QSAR model. The model successfully discriminated between mutagenic and non-mutagenic aldehydes using descriptors such as logP, Molar Refractivity (MR), and the Energy of the Lowest Unoccupied Molecular Orbital (LUMO). qsardb.org
The following interactive data table presents the data used in the aforementioned study by Benigni et al. (2005), which, while not including this compound, illustrates the application of QSAR to this class of compounds.
Table 1: Molecular Descriptors and Mutagenicity of various α,β-Unsaturated Aldehydes
| Compound Name | CAS Number | Mutagenicity | logP | Molar Refractivity (MR) | LUMO (eV) |
|---|---|---|---|---|---|
| Acrolein | 107-02-8 | Active | -0.01 | 1.655 | -0.15105 |
| 2-Chloroacrolein | 683-51-2 | Active | 0.644 | 2.147 | -0.4395 |
| 2-Bromoacrolein | 14925-39-4 | Active | 0.734 | 2.432 | -0.50965 |
| Crotonaldehyde | 4170-30-3 | Active | 0.52 | 2.119 | -0.13665 |
| 2,4-Hexadienal | 142-83-6 | Active | 1.154 | 3.325 | -0.60528 |
| Cinnamaldehyde | 104-55-2 | Inactive | 1.9 | 4.394 | -0.80765 |
| Citral | 5392-40-5 | Inactive | 2.95 | 4.876 | -0.16113 |
| o-Methoxycinnamaldehyde | 60125-24-8 | Inactive | 1.818 | 5.011 | -0.72165 |
| 2-Dichloromethyl-3,3-dichloroacrolein | 14129-84-1 | Active | 2.132 | 4.085 | -1.15895 |
| 2-Methylacrolein | 78-85-3 | Active | 0.3 | 2.119 | -0.11045 |
| 2-Chloro-3-methylacrolein | 53175-28-3 | Active | 1.173 | 2.61 | -0.39375 |
| 2-Chloro-3,3-dimethylacrolein | 7364-09-2 | Active | 1.572 | 3.074 | -0.41 |
| 2-Ethylacrolein | 922-63-4 | Active | 1.24 | 2.583 | -0.10135 |
| 2-Propylacrolein | 1070-13-9 | Active | 1.358 | 3.047 | -0.1028 |
| 2-Butylacrolein | 1070-66-2 | Active | 1.887 | 3.51 | -0.1101 |
Data sourced from the QsarDB Repository, based on the study by Benigni et al. (2005). qsardb.org
These QSAR studies are valuable tools for the risk assessment of chemicals, allowing for the prediction of toxicity and facilitating the grouping of compounds for further investigation. nih.gov
Derivatization Strategies and Analogue Synthesis
Synthetic Modifications of the Hydroxyl Group
The primary alcohol in 6-hydroxy-4-methylhex-4-enal is a key site for synthetic manipulation, enabling the introduction of various functional groups and protecting groups.
Standard protection strategies for alcohols can be readily applied. For instance, the hydroxyl group can be converted to its corresponding acetate (B1210297) ester. This is commonly achieved by reacting the alcohol with acetic anhydride (B1165640) in the presence of a base like triethylamine. nih.gov Another common protecting group is the silyl (B83357) ether. For example, treatment with tert-butyldiphenylsilyl chloride (TBDPSCl) or other silyl halides in the presence of a suitable base affords the corresponding silyl ether, which is stable under a variety of reaction conditions but can be selectively removed when needed. acs.org
Beyond protection, the hydroxyl group can be activated for nucleophilic substitution or elimination reactions. Conversion to a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine, transforms the hydroxyl into a good leaving group. This facilitates subsequent reactions such as displacement with nucleophiles or formation of a new double bond.
Furthermore, the hydroxyl group can direct certain reactions. For example, its presence can influence the stereochemical outcome of epoxidation reactions on the nearby double bond, a phenomenon known as the Henbest effect. ethz.ch
Chemical Transformations of the Aldehyde Moiety
The aldehyde functional group in this compound is a hub of reactivity, susceptible to a variety of nucleophilic additions and redox transformations.
The aldehyde can undergo reduction to the corresponding primary alcohol, yielding a diol. This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org Conversely, oxidation of the aldehyde furnishes the corresponding carboxylic acid. smolecule.com This transformation can be achieved using a range of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Nucleophilic addition reactions are a cornerstone of aldehyde chemistry. The aldehyde can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form secondary alcohols. It can also participate in Wittig-type reactions, where reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond, extending the carbon chain. rsc.org
The aldehyde functionality is also a key participant in condensation reactions. For example, it can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. google.com Aldol-type condensation reactions are also possible, where the enolate of another carbonyl compound adds to the aldehyde. nbu.ac.inscribd.com Furthermore, the aldehyde can be protected to prevent its reaction while other parts of the molecule are being modified. Common protecting groups for aldehydes include acetals and dithioacetals, formed by reacting the aldehyde with a diol or a dithiol, respectively, under acidic conditions. google.com
Double Bond Functionalization
The carbon-carbon double bond in this compound provides another avenue for synthetic diversification through various addition reactions.
Electrophilic addition reactions are a common transformation for alkenes. The double bond can be hydrogenated to the corresponding saturated alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.org Halogenation can be achieved by reacting with elemental halogens like bromine (Br₂) or chlorine (Cl₂), or with reagents like N-bromosuccinimide (NBS).
The double bond can also undergo epoxidation to form an epoxide ring. This is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation can sometimes be directed by the nearby hydroxyl group. ethz.ch
Furthermore, the double bond can participate in radical addition reactions. For instance, the addition of OH radicals has been studied in the context of atmospheric chemistry. nbu.ac.in It can also be involved in hydroformylation reactions, which introduce a formyl group and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. thieme-connect.de
Construction of Complex Scaffolds Incorporating the Hex-4-enal Framework
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular scaffolds, including various heterocyclic and carbocyclic systems.
Intramolecular reactions are a powerful tool for constructing cyclic structures. For example, the Prins cyclization, an acid-catalyzed reaction between the aldehyde and the double bond, can be employed to form tetrahydropyran (B127337) rings. pitt.edu This strategy has been utilized in the synthesis of natural products. pitt.edu
The bifunctional nature of the molecule also allows for its use in tandem or cascade reactions. For example, a Pd-catalyzed tandem oxidative cyclization-redox relay reaction has been developed to synthesize highly substituted tetrahydrofurans from related alkenediols. acs.orgacs.org
Furthermore, the derivatized forms of this compound can be used as building blocks in more complex synthetic sequences. For instance, after modification of the hydroxyl and aldehyde groups, the molecule can be incorporated into larger structures through cross-coupling reactions or other carbon-carbon bond-forming strategies. These approaches have been applied in the total synthesis of various natural products. rsc.orguni-konstanz.de
Table of Reaction Types and Products
| Functional Group | Reaction Type | Reagent(s) | Product Type |
|---|---|---|---|
| Hydroxyl | Esterification | Acetic anhydride, base | Acetate ester nih.gov |
| Hydroxyl | Silyl ether formation | TBDPSCl, base | Silyl ether acs.org |
| Aldehyde | Reduction | NaBH₄ or LiAlH₄ | Primary alcohol (diol) rsc.org |
| Aldehyde | Oxidation | KMnO₄ or Jones reagent | Carboxylic acid smolecule.com |
| Aldehyde | Wittig reaction | Phosphorus ylide | Alkene rsc.org |
| Aldehyde | Acetal (B89532) formation | Diol, acid catalyst | Acetal google.com |
| Double Bond | Hydrogenation | H₂, Pd/C | Alkane rsc.org |
| Double Bond | Epoxidation | m-CPBA | Epoxide ethz.ch |
| Multiple | Prins Cyclization | Acid catalyst | Tetrahydropyran pitt.edu |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) |
| Methanesulfonyl chloride |
| p-Toluenesulfonyl chloride |
| Sodium borohydride (NaBH₄) |
| Lithium aluminum hydride (LiAlH₄) |
| Potassium permanganate (KMnO₄) |
| N-Bromosuccinimide (NBS) |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Palladium on carbon (Pd/C) |
| Triethylamine |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental tool for the separation of 6-Hydroxy-4-methylhex-4-enal from reaction mixtures or biological samples. The choice of technique is dictated by the analytical goal, whether it be purification on a preparative scale or precise quantification at trace levels.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential thermal lability of this compound, derivatization is often a necessary step to improve its chromatographic behavior by increasing volatility and reducing interactions with the stationary phase. A common derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative. This derivative is more volatile and amenable to GC analysis.
The analysis of α,β-unsaturated aldehydes, a class to which this compound belongs, has been successfully performed using GC. For long-chain aliphatic aldehydes, capillary GC columns with phases like 35%-dimethyl-65%-diphenylpolysiloxane have been utilized. The direct determination of aldehydes in complex samples can be challenging due to their reactivity and potential for oligomer formation during analysis. Therefore, careful method development and validation are crucial.
Derivatization: To enhance volatility and thermal stability, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether. This, combined with PFBHA derivatization of the aldehyde group, yields a compound suitable for GC-MS analysis.
Injection: On-column injection is sometimes preferred for thermally sensitive compounds as it minimizes the risk of degradation in a hot injector port.
Detection: When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides structural information, aiding in its definitive identification.
| Parameter | Typical Condition for Aldehyde Analysis |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless or On-column |
| Derivatization | PFBHA for the aldehyde, TMS for the hydroxyl group |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table presents generalized GC conditions for the analysis of aldehydes; specific parameters for this compound would require experimental optimization.
Column chromatography is an indispensable method for the purification of aldehydes from synthetic reaction mixtures. Given the polarity of this compound, arising from both the hydroxyl and carbonyl groups, silica (B1680970) gel is a commonly used stationary phase. However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive aldehydes through reactions like acetal (B89532) formation, especially if alcohols are used as eluents. To mitigate this, the silica gel can be deactivated by treatment with a base, such as triethylamine.
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently employed for the purification of aldehydes, with the polarity of the eluent being gradually increased to facilitate the elution of the target compound. The progress of the purification can be monitored by thin-layer chromatography (TLC).
| Parameter | Typical Condition |
| Stationary Phase | Silica Gel (may be deactivated with triethylamine) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
This table outlines common conditions for the column chromatography purification of polar organic compounds like aldehydes. The optimal solvent system for this compound would be determined empirically.
Integration with Spectroscopic Detection
For unambiguous identification and structural elucidation, chromatographic techniques are coupled with spectroscopic detectors.
Mass Spectrometry (MS), particularly when linked with Gas Chromatography (GC-MS), is a cornerstone for the analysis of aldehydes. The mass spectrum provides the molecular weight and fragmentation patterns that are characteristic of the molecule's structure. For α,β-unsaturated aldehydes, electron ionization (EI) and positive-ion chemical ionization (PICI) are effective methods for structural analysis. These ionization techniques can help in identifying key structural features, such as the position of hydroxylation.
Infrared (IR) Spectroscopy is useful for identifying the functional groups present in this compound. The presence of an α,β-unsaturated aldehyde is indicated by a strong C=O stretching vibration in the region of 1685-1710 cm⁻¹. This is a lower frequency compared to saturated aldehydes (1720-1740 cm⁻¹) due to the conjugation of the double bond with the carbonyl group. The O-H stretch from the hydroxyl group would appear as a broad band, typically around 3200-3600 cm⁻¹. The aldehydic C-H stretch often shows one or two bands of moderate intensity between 2695 and 2830 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The aldehyde proton (CHO) of this compound would be highly deshielded, appearing far downfield in the spectrum, typically between 9 and 10 ppm. Protons on the carbon adjacent to the carbonyl group (α-protons) are also deshielded and generally resonate in the 2.0-2.5 ppm range.
¹³C NMR: The carbonyl carbon of an aldehyde gives a characteristic signal in the downfield region of the spectrum, typically between 190 and 215 ppm. The presence of a signal in this range is strong evidence for a carbonyl group.
| Spectroscopic Technique | Characteristic Signal for this compound |
| Mass Spectrometry (MS) | Provides molecular ion peak and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | C=O stretch (conjugated): ~1685-1710 cm⁻¹; O-H stretch: ~3200-3600 cm⁻¹; Aldehydic C-H stretch: ~2720 cm⁻¹. |
| ¹H NMR Spectroscopy | Aldehydic proton (CHO): ~9-10 ppm. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): ~190-215 ppm. |
This table summarizes the expected spectroscopic signatures for this compound based on the known data for similar functional groups.
Role and Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
The structure of 6-Hydroxy-4-methylhex-4-enal makes it an ideal starting point or intermediate for creating more complex molecules. The aldehyde functional group is particularly reactive and can undergo numerous transformations. smolecule.com For instance, it can participate in nucleophilic addition reactions with organometallic reagents (like Grignard or organolithium compounds) to extend the carbon chain, or react with amines to form imines, which can be further modified. smolecule.com
The presence of both an alcohol and an aldehyde allows for intramolecular reactions. For example, the hydroformylation of related unsaturated alcohols like linalool (B1675412) can lead directly to the formation of cyclic hemiacetals. researchgate.net This demonstrates the potential for this compound to be used in tandem reactions where multiple functional groups react in a single sequence to rapidly build molecular complexity. researchgate.net
The compound's utility is further highlighted in its role as a precursor to other useful synthetic intermediates. For example, related hexenal (B1195481) structures can be converted into corresponding acetals, which serve as protecting groups for the aldehyde, allowing for selective reaction at the alkene or alcohol positions.
Table 1: Potential Synthetic Transformations of this compound This table outlines potential reactions based on the functional groups present in the molecule.
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Aldehyde | Oxidation | CrO₃, KMnO₄, Ag₂O | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄, LiAlH₄ | 1,6-Diol |
| Aldehyde | Wittig Reaction | Ph₃P=CHR | Extended unsaturated chain |
| Aldehyde | Grignard Reaction | R-MgBr | Secondary Alcohol |
| Alkene | Hydrogenation | H₂, Pd/C | 6-Hydroxy-4-methylhexanal |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alcohol | Etherification | NaH, R-X | Alkoxy-enal |
| Alcohol | Esterification | Acyl Chloride, Pyridine | Ester-enal |
Precursor in Natural Product Synthesis
The 6-hydroxy-4-methylhex-4-ene structural motif is a common feature in a variety of natural products, particularly terpenoids and polyketides. Consequently, this compound and its derivatives are valuable precursors in the total synthesis of these complex molecules. rsc.orgdokumen.pub
One notable example is its connection to the synthesis of mycophenolic acid, an immunosuppressive drug. pg.edu.plnih.gov Total syntheses of mycophenolic acid often involve intermediates that contain a functionalized (E)-4-methylhex-4-enoic acid side-chain. researchgate.net The orthoester Claisen rearrangement has been employed as a key step to stereospecifically construct this side-chain, highlighting the importance of controlling the geometry of the trisubstituted double bond present in the hexenal core. researchgate.net The synthesis of mycophenolic acid has been achieved through convergent methods, starting from precursors like methyl 6-bromo-4-methylhex-4-enoate, a derivative of the core structure of this compound. researchgate.net
Furthermore, the acyclic monoterpene alcohol terpinen-4-ol, a major component of tea tree oil, can be synthesized from acyclic precursors. wikipedia.orgscentree.co While direct synthesis from this compound is not the primary route, the underlying carbon skeleton and functional group placement are related, suggesting its potential as a starting point for terpene synthesis through cyclization reactions. rsc.org For instance, radical-induced cyclization of 5-hexenals serves as a model for the formation of important biological intermediates like secologanin. acs.org
Intermediate in Chiral Molecule Production
While this compound is itself achiral, its functional groups provide handles for introducing chirality in a controlled manner, making it a useful intermediate in asymmetric synthesis. The production of enantiomerically pure compounds is crucial in pharmaceuticals and materials science.
One strategy involves the use of chiral auxiliaries. For example, in a synthesis of the natural product alternapyrone, a chiral aldehyde was generated from a starting material modified with an Evans auxiliary. mdpi.com This chiral aldehyde then underwent an aldol (B89426) reaction to build a more complex carbon skeleton with high diastereocontrol. mdpi.com A similar strategy could be applied by first reducing the aldehyde of this compound to the diol, selectively protecting one alcohol, and then using a chiral auxiliary to guide reactions on the remaining functional groups.
Another approach is through asymmetric catalysis. The alkene or the aldehyde can be targeted by chiral catalysts to produce enantiomerically enriched products. For instance, the asymmetric Diels-Alder reaction is a powerful tool for constructing chiral six-membered rings. rsc.org A functionalized diene derived from this compound could react with a dienophile in the presence of a chiral Lewis acid catalyst to yield a chiral cyclic product. The synthesis of the natural product carolacton utilized key steps like Sharpless asymmetric epoxidation and Evans aldol reactions to set stereocenters, demonstrating how achiral fragments containing alkene and aldehyde functionalities can be elaborated into complex chiral molecules. thieme-connect.com Similarly, the synthesis of vitamin E metabolite (S)-δ-CEHC was achieved starting from the chiral natural product (−)-linalool, which was converted into a chiral allylic alcohol intermediate, (R)-4-Hydroxy-4-methylhex-5-en-1-ol, showcasing how related structures are employed in chiral synthesis. nih.gov
Future Directions in 6 Hydroxy 4 Methylhex 4 Enal Research
Advanced Synthetic Approaches
While 6-hydroxy-4-methylhex-4-enal can be conceptualized as a degradation product of terpenoids like geraniol, future research will likely focus on developing more controlled and efficient de novo synthetic routes. nbu.ac.inchemsrc.com These advanced approaches would aim to provide access to the molecule and its derivatives with high precision, particularly concerning stereochemistry.
Key areas for development include:
Stereoselective Synthesis: The molecule contains a stereogenic center and a double bond, allowing for diastereomers. Future synthetic strategies could employ asymmetric catalysis to control the stereochemical outcome. For instance, asymmetric aldol (B89426) reactions could be explored to construct the carbon backbone while setting the stereochemistry of the hydroxyl group. researchgate.net Organocatalysis, using chiral catalysts like proline derivatives, has proven effective for similar asymmetric transformations and could be adapted. researchgate.net
Multi-step Convergent Syntheses: Complex targets often benefit from convergent strategies where different fragments of the molecule are synthesized separately and then combined. This could involve the synthesis of a protected aldehyde-containing fragment and a separate fragment for the allylic alcohol portion, joined via a carbon-carbon bond-forming reaction like a Wittig or Horner-Wadsworth-Emmons reaction.
Biocatalytic Methods: The use of enzymes for synthesis offers high selectivity under mild conditions. An aryl alcohol oxidase has been used for the synthesis of trans-2-hexenal (B146799) from its corresponding alcohol. chemistryviews.org A similar biocatalytic oxidation of a suitable diol precursor could provide a green and efficient route to this compound.
Table 1: Potential Advanced Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Primary Objective | Potential Reference Concept |
|---|---|---|---|
| Asymmetric Aldol Reaction | Chiral catalysts (e.g., proline-based), pre-formed enolates/enamines | Control of stereocenter at C4 | Organocatalytic synthesis of hydroxy-hexenals researchgate.net |
| Horner-Wadsworth-Emmons | Phosphonate reagents, base | Stereoselective formation of the C4=C5 double bond | Synthesis of α,β-unsaturated esters chalmers.se |
| Oxidative Degradation | Ozonolysis (O₃), selective oxidizing agents | Cleavage of larger precursors like geraniol | Terpenoid degradation studies nowgonggirlscollege.co.in |
| Biocatalytic Oxidation | Oxidoreductase enzymes (e.g., oxidases), O₂ | Green and selective oxidation of a precursor diol | Oxidase catalysis in flow chemistry chemistryviews.org |
Deeper Mechanistic Insights
Understanding the fundamental reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. Future research will likely pair experimental studies with computational chemistry to gain a detailed picture of its reactivity.
Atmospheric Degradation Pathways: As a volatile organic compound (VOC) and terpenoid derivative, its reaction with atmospheric oxidants is of interest. nbu.ac.in A detailed study using density functional theory (DFT) and transition state theory has already investigated the gas-phase addition of hydroxyl radicals to the C=C double bond. nbu.ac.in Future work could expand on this to model reactions with other atmospheric components like ozone (O₃) and nitrate (B79036) radicals (NO₃), providing a complete picture of its environmental fate.
Intramolecular Catalysis and Cyclization: The presence of both a hydroxyl group and an aldehyde on the same carbon chain allows for the possibility of intramolecular reactions. Palladium-catalyzed oxidative cyclization of similar alkenols has been shown to form substituted tetrahydrofurans. organic-chemistry.org Detailed mechanistic and computational studies of these reactions reveal the importance of an anti-oxypalladation pathway and how intramolecular hydrogen bonding can enforce conformational constraints that lead to high diastereoselectivity. Applying these computational models (e.g., DFT) to the cyclization of this compound could predict the feasibility and stereochemical outcome of forming novel cyclic ethers.
Radical Reactions: Beyond atmospheric chemistry, the molecule can participate in radical reactions in solution. Studies on the enantioselective radical cyclization of related compounds in the presence of cyclodextrins suggest that the chiral environment of a host molecule can influence the stereochemical outcome of radical processes. ucl.ac.uk Investigating similar radical transformations of this compound could open pathways to chiral products through novel mechanistic routes.
Table 2: Mechanistic Questions and Investigative Tools
| Research Question | Key Investigative Tools | Mechanistic Aspect to Uncover | Potential Reference Concept |
|---|---|---|---|
| What is the atmospheric lifetime and degradation profile? | DFT, Transition State Theory, Smog chamber experiments | Rate constants and products of reactions with OH, O₃, NO₃ | Gas-phase addition of OH radicals nbu.ac.in |
| How can intramolecular cyclization be controlled? | DFT calculations, in-situ reaction monitoring (NMR) | Transition state geometries, role of hydrogen bonding, stereoselectivity | Pd-catalyzed cyclization of alkenols organic-chemistry.org |
| Can radical reactions be performed enantioselectively? | Chiral hosts (e.g., cyclodextrins), EPR spectroscopy | Host-guest interactions, transition state stabilization | Enantioselective radical cyclization ucl.ac.uk |
Novel Transformational Chemistry
The dual functionality of this compound makes it a versatile platform for synthesizing a wide range of other molecules. Future work will aim to exploit its reactive sites—the aldehyde, the alcohol, and the alkene—to build molecular complexity.
Synthesis of Heterocycles: One of the most promising areas is the conversion of this linear molecule into complex heterocyclic structures. As mentioned, palladium-catalyzed oxidative cyclization can convert alkenols into substituted tetrahydrofurans, which are common motifs in biologically active natural products. organic-chemistry.org This transformation would represent a significant increase in molecular complexity from a relatively simple starting material.
Derivatization of Functional Groups: Each functional group can be selectively transformed.
The aldehyde can be oxidized to the corresponding carboxylic acid, (E)-6-hydroxy-4-methylhex-4-enoic acid, a known compound. nih.gov It can also undergo reduction to a diol, or be converted into imines and oximes through condensation reactions.
The hydroxyl group can be acylated to form esters or etherified.
The alkene can be hydrogenated to yield the saturated compound, 6-hydroxy-4-methylhexanal, or be subjected to other addition reactions like epoxidation or dihydroxylation to introduce new functionalities. nih.gov
Tandem and Cascade Reactions: Advanced synthetic strategies could involve tandem reactions where a single set of reagents triggers multiple transformations in one pot. For example, a reaction could be initiated at the aldehyde, followed by a subsequent cyclization involving the hydroxyl group and the alkene, leading to complex polycyclic systems.
Table 3: Potential Chemical Transformations of this compound
| Starting Functional Group | Transformation Type | Resulting Structure / Functional Group |
|---|---|---|
| Aldehyde | Oxidation | Carboxylic acid |
| Aldehyde | Reduction | Primary alcohol (forms a diol) |
| Aldehyde | Condensation | Imine, Oxime |
| Alkene / Alcohol | Intramolecular Oxidative Cyclization | Substituted Tetrahydrofuran |
| Alkene | Hydrogenation | Alkane (saturated carbon chain) |
| Alkene | Epoxidation | Epoxide |
| Alcohol | Esterification / Acylation | Ester |
Q & A
Q. What are the optimal methods for synthesizing 6-Hydroxy-4-methylhex-4-enal in a laboratory setting?
Synthesis typically involves aldol condensation or selective oxidation of precursor alcohols. For reproducible results:
- Use anhydrous conditions to minimize side reactions (e.g., hydration of the α,β-unsaturated aldehyde).
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the enal. Validate purity with HPLC (C18 column, UV detection at 220–260 nm) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combine spectroscopic techniques:
- NMR : Confirm the presence of the conjugated enal system (δ ~9.5 ppm for aldehyde proton; δ ~5–6 ppm for olefinic protons).
- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (C₇H₁₀O₂; m/z ~126.1).
- IR Spectroscopy : Identify hydroxyl (3400–3200 cm⁻¹) and conjugated carbonyl (1720–1680 cm⁻¹) stretches .
Q. What are the key stability considerations for storing this compound?
- Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or polymerization.
- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Degradation products may include hydrated or dimerized forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from assay variability or impurities. Mitigate by:
- Standardizing bioassay protocols (e.g., cell line selection, incubation time).
- Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. gene expression profiling).
- Apply statistical tools like principal component analysis (PCA) to distinguish assay-specific artifacts from true bioactivity .
Q. What experimental designs are suitable for investigating the compound’s mechanism of action in oxidative stress pathways?
- Use in vitro models (e.g., HepG2 cells) with ROS-sensitive probes (e.g., DCFH-DA) to quantify oxidative stress modulation.
- Pair with metabolomics (LC-MS/MS) to track downstream metabolites (e.g., glutathione conjugates).
- Include positive controls (e.g., N-acetylcysteine) and validate findings in ex vivo systems (e.g., isolated mitochondria) .
Q. How can computational methods enhance the study of this compound’s reactivity?
- Perform density functional theory (DFT) calculations to predict electrophilic sites (e.g., α,β-unsaturated carbonyl).
- Simulate reaction pathways (e.g., nucleophilic attack by thiols) using software like Gaussian or ORCA.
- Validate predictions with kinetic studies (e.g., UV-Vis monitoring of thiol-adduct formation) .
Q. What strategies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical models?
- Conduct ADMET profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS.
- Toxicity : Zebrafish embryo assays for acute toxicity (LC₅₀ determination) .
Methodological Notes
- Data Presentation : Include raw spectral data (NMR, MS) in appendices, with processed data (e.g., kinetic curves, dose-response plots) in the main text .
- Error Analysis : Quantify uncertainties in HPLC retention times (±0.1 min) or NMR integration errors (±5%) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC or ethics committee approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
